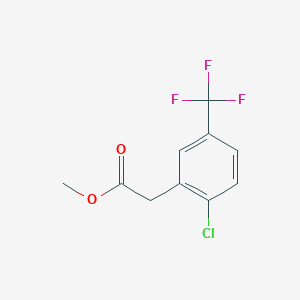
4-Chloro-2-(trifluoromethyl)phenylacetic acid methyl ester
Übersicht
Beschreibung
4-Chloro-2-(trifluoromethyl)phenylacetic acid methyl ester (4-CF3-PAA-ME) is a synthetic compound of the carboxylic acid family that has been extensively studied for its potential applications in scientific research. It is an important precursor in the synthesis of many pharmaceuticals and other biologically active molecules. 4-CF3-PAA-ME has also been investigated for its biochemical and physiological effects on various organisms.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-(trifluoromethyl)phenylacetic acid methyl ester has been used in a wide range of scientific research applications, including drug synthesis, organic reactions, and biochemistry. For example, 4-Chloro-2-(trifluoromethyl)phenylacetic acid methyl ester has been used as a starting material for the synthesis of several drugs, such as the anti-inflammatory drug celecoxib and the anti-cancer drug imatinib. It has also been used in organic reactions, such as the synthesis of fluorinated compounds and the synthesis of heterocyclic compounds. In addition, 4-Chloro-2-(trifluoromethyl)phenylacetic acid methyl ester has been used in biochemistry research, such as the study of the mechanism of action of enzymes and the study of the structure and function of proteins.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-(trifluoromethyl)phenylacetic acid methyl ester is not yet fully understood. However, it is known that 4-Chloro-2-(trifluoromethyl)phenylacetic acid methyl ester is a carboxylic acid and is therefore capable of forming hydrogen bonds with other molecules. It is also known that 4-Chloro-2-(trifluoromethyl)phenylacetic acid methyl ester can act as an acid-base catalyst, which means that it can facilitate the formation of new bonds between molecules. In addition, 4-Chloro-2-(trifluoromethyl)phenylacetic acid methyl ester can act as an electron-withdrawing group, which means that it can stabilize molecules by withdrawing electrons from them.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-2-(trifluoromethyl)phenylacetic acid methyl ester are not yet fully understood. However, it is known that 4-Chloro-2-(trifluoromethyl)phenylacetic acid methyl ester can act as an inhibitor of enzymes, which means that it can block the activity of certain enzymes in the body. In addition, 4-Chloro-2-(trifluoromethyl)phenylacetic acid methyl ester can act as an inhibitor of proteins, which means that it can block the activity of certain proteins in the body. Finally, 4-Chloro-2-(trifluoromethyl)phenylacetic acid methyl ester can act as an agonist of certain receptors, which means that it can activate certain receptors in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-Chloro-2-(trifluoromethyl)phenylacetic acid methyl ester in lab experiments has several advantages. First, 4-Chloro-2-(trifluoromethyl)phenylacetic acid methyl ester is a relatively inexpensive compound and is therefore easy to obtain. Second, 4-Chloro-2-(trifluoromethyl)phenylacetic acid methyl ester is stable and does not easily decompose in the presence of heat or light. Finally, 4-Chloro-2-(trifluoromethyl)phenylacetic acid methyl ester is soluble in both organic and aqueous solvents, which makes it easy to use in a variety of laboratory experiments.
However, there are also some limitations to the use of 4-Chloro-2-(trifluoromethyl)phenylacetic acid methyl ester in lab experiments. First, 4-Chloro-2-(trifluoromethyl)phenylacetic acid methyl ester is a relatively weak acid and is therefore not suitable for use in reactions that require a strong acid. Second, 4-Chloro-2-(trifluoromethyl)phenylacetic acid methyl ester can react with other molecules in the presence of light or heat, which can lead to the formation of unwanted side products. Finally, 4-Chloro-2-(trifluoromethyl)phenylacetic acid methyl ester can be toxic if inhaled or ingested, so it should be handled with care in the laboratory.
Zukünftige Richtungen
The potential future directions for research involving 4-Chloro-2-(trifluoromethyl)phenylacetic acid methyl ester include the development of new synthetic methods for the synthesis of 4-Chloro-2-(trifluoromethyl)phenylacetic acid methyl ester, the development of new applications for 4-Chloro-2-(trifluoromethyl)phenylacetic acid methyl ester in pharmaceuticals and biochemistry, the exploration of the biochemical and physiological effects of 4-Chloro-2-(trifluoromethyl)phenylacetic acid methyl ester, and the exploration of the mechanism of action of 4-Chloro-2-(trifluoromethyl)phenylacetic acid methyl ester. Additionally, further research into the advantages and limitations of 4-Chloro-2-(trifluoromethyl)phenylacetic acid methyl ester in lab experiments could be beneficial. Finally, research into the potential toxicity of 4-Chloro-2-(trifluoromethyl)phenylacetic acid methyl ester and its potential environmental impacts could also be beneficial.
Eigenschaften
IUPAC Name |
methyl 2-[4-chloro-2-(trifluoromethyl)phenyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2/c1-16-9(15)4-6-2-3-7(11)5-8(6)10(12,13)14/h2-3,5H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOHHZHGODTJGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-chloro-2-trifluoromethylphenyl)acetate | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

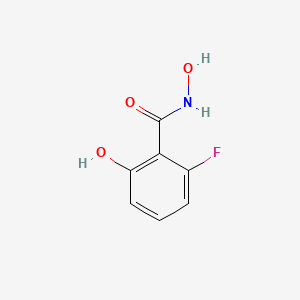

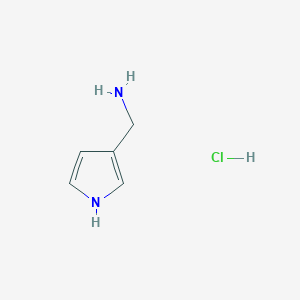

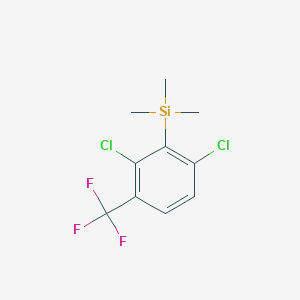
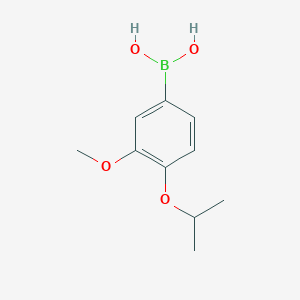
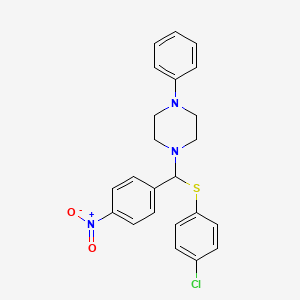
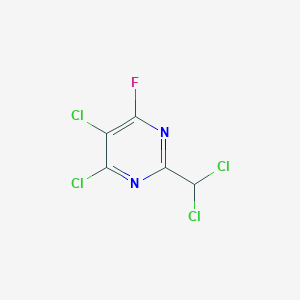
![Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B6360752.png)
